Suronacrine maleate

Acetylcholinesterase Enzyme Inhibition IC50

HP-128 differentiates from tacrine via 9-benzylamino substitution, eliminating hepatotoxicity while adding potent noradrenaline uptake inhibition. Procure for studies on AChE inhibitor-resistant subpopulations, ex vivo neuromuscular junction assays, or as a non-hepatotoxic acridine control for DILI screening. Ideal for combined monoaminergic/cholinergic mechanism research.

Molecular Formula C24H24N2O5
Molecular Weight 420.5 g/mol
CAS No. 113108-86-4
Cat. No. B043459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuronacrine maleate
CAS113108-86-4
Synonyms1,2,3,4-Tetrahydro-9-[(phenylmethyl)amino]-1-acridinol (2Z)-2-Butenedioate;  Suronacrine Hydrogen Maleate;  Suronacrine Maleate; 
Molecular FormulaC24H24N2O5
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H20N2O.C4H4O4/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-10,18,23H,6,11-13H2,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyJRQSVNSUJOFXHC-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suronacrine Maleate (CAS 113108-86-4) – Procurement-Grade Specifications and Compound Identity


Suronacrine maleate (HP-128) is a 1,2,3,4-tetrahydroacridine derivative [1] developed as a second-generation Alzheimer's disease therapeutic [2]. It is characterized chemically as 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate, with a molecular formula of C₂₀H₂₀N₂O·C₄H₄O₄ and a molecular weight of 420.46 g/mol [3]. The compound is supplied as a white to off-white solid with typical purity specifications of ≥95% and requires long-term storage in a cool, dry environment . Unlike its predecessor tacrine, suronacrine maleate was specifically engineered to retain central cholinesterase inhibitory activity while reducing peripheral and hepatic liabilities [4].

Suronacrine Maleate – Why Acridine-Class Analogs Are Not Interchangeable


Substitution within the 1,2,3,4-tetrahydroacridine class is scientifically unsound due to profound functional divergence driven by minor structural modifications. While velnacrine (HP-029) and tacrine function predominantly as pure anticholinesterase agents, suronacrine (HP-128) exhibits a distinct dual pharmacology involving cholinoceptor blockade and adrenergic modulation [1]. The replacement of the 9-amino group in tacrine/velnacrine with a 9-benzylamino substituent in suronacrine fundamentally alters its interaction with K⁺ channels [2] and abolishes the hepatotoxicity that limited clinical utility of first-generation compounds [3]. These mechanistic differences manifest as divergent functional outcomes in standardized neuromuscular assays and clinical responder populations [4], rendering simple potency-based substitution invalid. Selection of suronacrine maleate must therefore be based on its unique pharmacologic fingerprint rather than class membership.

Suronacrine Maleate – Quantified Evidence of Differential Performance Versus Velnacrine and Tacrine


Cholinesterase Inhibition Potency – Suronacrine vs. Velnacrine and Tacrine

Suronacrine (HP-128) exhibits weaker anticholinesterase activity compared to velnacrine (HP-029) and tacrine, as determined by functional neuromuscular assays [1]. While precise IC50 values for suronacrine against human AChE are not reported in the primary literature, its effects on synaptic transmission indicate significantly reduced potency relative to the pure cholinesterase inhibitors [1].

Acetylcholinesterase Enzyme Inhibition IC50

Neuromuscular Transmission Functional Assay – Cholinoceptor Blockade vs. Augmentation

In chick biventer cervicis nerve-muscle preparations, suronacrine (HP-128) blocked responses to both nerve stimulation and carbachol, whereas velnacrine (HP-029) and tacrine augmented responses to nerve stimulation and exogenously applied acetylcholine [1]. In mouse diaphragm partially paralyzed by tubocurarine or low calcium, suronacrine deepened the twitch block, while velnacrine and tacrine reversed it [1].

Neuromuscular Junction Cholinergic Transmission Ex Vivo

Potassium Channel Modulation – Selective K⁺ Current Blockade

Extracellular recording of nerve terminal currents from mouse triangularis sterni preparations revealed that suronacrine (HP-128) and 3,4-diaminopyridine had a selective blocking action on the waveform associated with K⁺ currents, whereas velnacrine (HP-029) exhibited nonselective blocking actions only at high concentrations [1]. Tacrine reduced and prolonged the K⁺-related waveform [1].

Potassium Channels Electrophysiology Nerve Terminal

Monoamine Uptake Inhibition – Noradrenaline and Dopamine Transporter Activity

Suronacrine maleate exhibits potent in vitro inhibition of radiolabeled noradrenaline and dopamine uptake [1]. Reported IC50 values are 0.070 μM for noradrenaline uptake and 0.30 μM for dopamine uptake . In contrast, velnacrine (HP-029) is described as a cholinesterase inhibitor without adrenergic properties [2].

Monoamine Transporters Noradrenaline Dopamine IC50

Clinical Response in Alzheimer's Disease – Activity in Velnacrine Non-Responders

A 10-day double-blind, placebo-controlled trial administered suronacrine (HP-128) to Alzheimer's disease patients who had previously failed to respond to velnacrine (HP-029), a structurally related cholinesterase inhibitor without adrenergic properties [1]. The study found suronacrine to be safe and well tolerated, although effects on dementia severity were equivocal [1]. This demonstrates a distinct responder population compared to velnacrine.

Alzheimer's Disease Clinical Trial Non-Responder

Hepatic Safety Profile – Absence of Measurable Liver Toxicity

Suronacrine maleate is reported to be without measurable liver toxicity in humans, contrasting sharply with tacrine, which causes hepatotoxicity in approximately 30% of patients at therapeutic doses [1][2]. Velnacrine also showed evidence of dose-related, reversible hepatocellular injury in clinical trials [3].

Hepatotoxicity Safety Toxicity

Suronacrine Maleate (CAS 113108-86-4) – Optimal Research and Procurement Scenarios


Mechanistic Dissection of Cholinergic vs. Adrenergic Contributions in Cognition Models

Given its dual adrenergic/cholinergic pharmacology, suronacrine maleate is the preferred tool for studies seeking to differentiate the contributions of noradrenergic and cholinergic systems to cognitive enhancement. Unlike velnacrine (pure AChE inhibitor), suronacrine's potent noradrenaline uptake inhibition (IC50 = 0.070 μM) allows researchers to probe combined monoaminergic and cholinergic mechanisms . This is particularly relevant in rodent models of scopolamine-induced amnesia where velnacrine demonstrates efficacy, but suronacrine offers a distinct mechanistic fingerprint .

Ex Vivo Neuromuscular Pharmacology – Investigating Cholinoceptor Antagonism and K⁺ Channel Blockade

Suronacrine maleate serves as a unique experimental ligand for ex vivo neuromuscular junction studies requiring cholinoceptor blockade rather than cholinergic augmentation. Its selective blocking action on K⁺ currents of motor nerve terminals and functional antagonism of nicotinic transmission (blockade of responses to nerve stimulation and carbachol) make it a valuable comparator to pure AChE inhibitors like velnacrine and tacrine [1]. This divergent activity is essential for studies dissecting presynaptic vs. postsynaptic mechanisms at the neuromuscular synapse.

Alzheimer's Disease Research in Velnacrine Non-Responder Populations

Clinical evidence demonstrates that suronacrine was specifically evaluated in Alzheimer's disease patients who had previously failed to respond to the pure cholinesterase inhibitor velnacrine (HP-029) [2]. This positions suronacrine maleate as the compound of choice for translational research focused on patient subpopulations resistant to conventional AChE inhibitor therapy. Researchers investigating biomarkers of response or developing stratified treatment approaches should procure suronacrine to model this distinct therapeutic niche.

Hepatotoxicity Screening and Safety Pharmacology – A Non-Hepatotoxic Acridine Reference

Suronacrine maleate provides a critical reference compound for hepatotoxicity screening panels and safety pharmacology studies due to its reported absence of measurable liver toxicity in humans, in stark contrast to tacrine (30% hepatotoxicity incidence) and velnacrine (dose-related hepatocellular injury) [3][4]. Procurement of suronacrine enables researchers to establish a non-hepatotoxic acridine control in assays designed to detect drug-induced liver injury (DILI) signals, or to study structure-toxicity relationships within the tetrahydroacridine class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suronacrine maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.